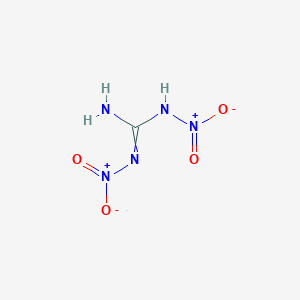![molecular formula C11H13N3O3 B15160117 N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine](/img/structure/B15160117.png)
N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine can be synthesized through a variety of methods. One common approach involves the direct C-H amination of benzoxazoles with tertiary amines using tert-butyl hydroperoxide as an oxidant under microwave irradiation . This method is efficient and practical, providing moderate to good yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave irradiation and tert-butyl hydroperoxide as an oxidant allows for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Substitution: It can undergo substitution reactions, particularly amination reactions with tertiary amines.
Common Reagents and Conditions
Oxidant: tert-Butyl hydroperoxide is commonly used as an oxidant in the synthesis of this compound.
Catalyst: nBu4NI (tetrabutylammonium iodide) is used as a catalyst in the direct C-H amination reactions.
Microwave Irradiation: This method is employed to enhance the reaction efficiency and yield.
Major Products
The major product formed from the reactions involving this compound is the corresponding aminated benzoxazole derivative .
Scientific Research Applications
N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound acts as an antagonist for serotonin (5-hydroxytryptamine) receptors, which are promising targets for the treatment of Alzheimer’s disease and schizophrenia . The exact molecular pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: This compound is structurally similar to N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine and exhibits similar biological activities.
1,3,4-Oxadiazole: Another compound with a similar structure and biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the tert-butyl and nitro groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13N3O3 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
N-tert-butyl-4-nitro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C11H13N3O3/c1-11(2,3)13-10-12-9-7(14(15)16)5-4-6-8(9)17-10/h4-6H,1-3H3,(H,12,13) |
InChI Key |
SNCWJSMNDVECME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC2=C(C=CC=C2O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


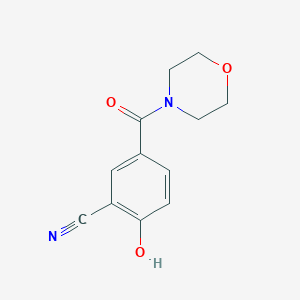
![4-{2-Bromo-3-[(prop-2-en-1-yl)oxy]phenoxy}but-2-enenitrile](/img/structure/B15160042.png)
![tert-Butyl [(2-bromophenyl)methylidene]carbamate](/img/structure/B15160043.png)
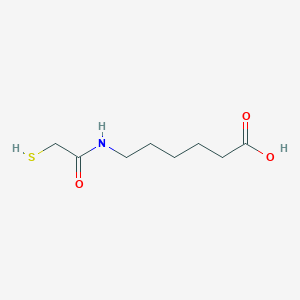
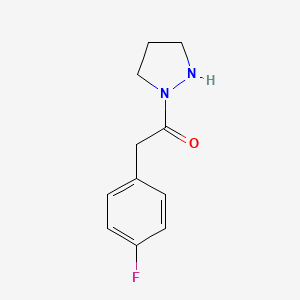
![[(R)-(Methylsulfanyl)methanesulfinyl]benzene](/img/structure/B15160061.png)
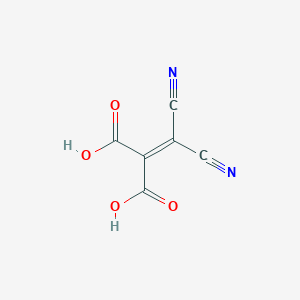
![(3S,4S)-1-(3-Methoxypropyl)-4-{[(E)-(4-methylpentan-2-ylidene)amino]methyl}piperidin-3-ol](/img/structure/B15160085.png)
![Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]-](/img/structure/B15160091.png)
![1,3-diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15160098.png)
![1-(6-Chloropyridin-3-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine](/img/structure/B15160099.png)
![N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide](/img/structure/B15160109.png)

